![molecular formula C15H17NO4S B2695095 methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate CAS No. 1705354-20-6](/img/structure/B2695095.png)
methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate
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Description
Methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In 2.1]oct-2-en-8-ylsulfonyl)benzoate.
Scientific Research Applications
Gold(III) Tetrachloride Salt of L-cocaine
This study discusses the crystal structure of a salt related to cocaine, which has a similar azabicyclo[3.2.1]octane structure. The research highlights the intra and intermolecular interactions within the crystal, providing insights into how similar compounds might interact at the molecular level (Wood, Brettell, & Lalancette, 2007).
Muscarinic Activities of Quinuclidin-3-yltriazole and -tetrazole Derivatives
This paper presents the synthesis and evaluation of muscarinic ligands with a focus on compounds substituted with a 1-azabicyclo[2.2.2]octan-3-yl group. These findings can offer a foundation for understanding the bioactivity of structurally similar compounds (Wadsworth et al., 1992).
Antibacterial Activities of 2-oxaisocephems
Research on 2-oxaisocephems, which share structural motifs with the target compound, shows significant antibacterial activities against gram-positive bacteria. This study provides an example of how modifications to the bicyclic structures can impact biological activity (Tsubouchi et al., 1994).
Synthesis and Biological Activity of Aryl Tropanyl Esters and Amides
This research explores the synthesis and antinociceptive activity of aryl tropanyl esters and amides, chemically related to structures incorporating azabicyclo[3.2.1]octane. It highlights the potential for developing potent bioactive compounds from modifications of the bicyclic azabicyclo framework (Romanelli et al., 1993).
properties
IUPAC Name |
methyl 4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-15(17)11-5-9-14(10-6-11)21(18,19)16-12-3-2-4-13(16)8-7-12/h2-3,5-6,9-10,12-13H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJJWHELRHANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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